molecular formula C10H7FN2O2S B6145442 2-[(3-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 1538798-35-4

2-[(3-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B6145442
CAS No.: 1538798-35-4
M. Wt: 238.2
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Description

2-[(3-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 3-fluoroaniline with a thiazole derivative. One common method includes the reaction of 3-fluoroaniline with 2-bromo-1,3-thiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-[(3-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A simpler thiazole derivative with similar biological activities.

    3-fluorophenylacetic acid: Contains the same fluorophenyl group but lacks the thiazole ring.

    Thiazole-based Schiff bases: Compounds with a thiazole ring and additional functional groups, showing diverse biological activities.

Uniqueness

2-[(3-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid is unique due to the combination of the fluorophenyl group and the thiazole ring, which imparts specific chemical and biological properties. This combination allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1538798-35-4

Molecular Formula

C10H7FN2O2S

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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